molecular formula C12H12N2O2 B2803832 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1351398-02-1

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2803832
CAS No.: 1351398-02-1
M. Wt: 216.24
InChI Key: DTTLUJGYRIUKHH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 1351398-02-1) is a synthetic organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . This compound is a derivative of the 1,4-dihydropyrazine-2,3-dione scaffold, a structure recognized for its relevance in medicinal chemistry . This chemical is specifically designed for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans . Research Applications and Value The core research value of this compound lies in the field of oncology, particularly in the development of targeted cancer therapies. It belongs to a class of novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives that have been identified as potent covalent inhibitors of KRAS . The KRAS protein is a critical signaling molecule, and mutations in the KRAS gene are drivers in a significant proportion of human cancers, making it a high-value target for therapeutic intervention. This compound series represents a promising tool for researchers investigating pathways involved in tumor growth and survival associated with KRAS activity . Mechanism of Action As a covalent inhibitor, this class of compounds is designed to bind irreversibly to the KRAS protein, thereby blocking its oncogenic signaling function. This inhibition can disrupt downstream pathways that promote cellular proliferation and cancer progression . The bicyclic dione structure is key to its activity and interaction with the target. Handling and Storage To maintain stability and purity, it is recommended to store this reagent sealed in a dry environment at cool temperatures, typically between 2-8°C . Researchers should consult the relevant Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTLUJGYRIUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-ethylbenzaldehyde with glycine followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
The compound is being investigated for its potential in drug discovery, particularly in the treatment of diseases such as cancer and infections. Its structural features suggest it may interact with biological targets, influencing pathways relevant to disease mechanisms.

  • Anticancer Activity: Research indicates that derivatives of dihydropyrazine compounds can inhibit the growth of cancer cells by targeting specific oncogenes and tumor suppressor pathways. For instance, studies on related compounds have shown efficacy against KRAS mutant cancers, which are notoriously difficult to treat .
  • Antimicrobial Properties: Preliminary studies have explored the antibacterial and antifungal activities of similar dihydropyrazine derivatives. These compounds exhibit significant inhibition against various pathogens, suggesting that 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione could possess similar properties .

Materials Science

Applications in Advanced Materials:
The compound's unique electronic properties make it suitable for applications in materials science, especially in the development of conductive polymers and organic electronics.

  • Conductive Polymers: The incorporation of dihydropyrazine structures into polymer matrices can enhance electrical conductivity. For example, composites made with these compounds have shown improved performance in organic photovoltaic cells.
  • Sensors and Devices: Research is ongoing into the use of this compound in sensor technologies. Its ability to undergo redox reactions makes it a candidate for use in electrochemical sensors for detecting environmental pollutants .

Synthetic Organic Chemistry

Building Block for Synthesis:
As a versatile building block, this compound can be used to synthesize more complex heterocyclic structures through various chemical reactions.

  • Synthesis Routes: The synthesis typically involves condensation reactions with aldehydes or ketones followed by cyclization steps. The presence of the ethylphenyl group can influence the reactivity and selectivity of subsequent reactions.
  • Reaction Mechanisms: Understanding the mechanism of action is crucial for optimizing synthetic pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing for diverse functionalization opportunities.
  • Anticancer Research:
    A study published in Nature examined a series of dihydropyrazine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the ethyl group significantly enhanced activity against specific cancer types .
  • Material Development:
    Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved electrical conductivity by up to 30%, making it a promising candidate for future electronic applications .

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazine-2,3-dione core allows for functionalization at the 1- and 5-positions. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substituent 5/6-Position Substituent Molecular Weight (g/mol) Purity (%) Key Synthetic Step(s) Reference
1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione (Target) 4-Ethylphenyl None 216.24* N/A N/A
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 2-Methylphenyl None 202.21 N/A N/A
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione Cyclopropylmethyl None 180.19 N/A Commercial availability
5-(4-(Trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione Phenyl 4-(Trifluoromethyl)phenethyl 298.25 >95 Reduction of styrylpyrazine intermediates
5-Chloro-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione Phenyl Chloro and 4-(trifluoromethyl)phenethyl 319.2 (M+H)+ >95 N-Chlorosuccinimide chlorination
5-((4-(Difluoromethyl)phenyl)thio)-1,4-dihydropyrazine-2,3-dione Phenyl 4-(Difluoromethyl)benzylthio 285 (M+H)+ >95 Thioether coupling

*Calculated based on molecular formula C₁₂H₁₂N₂O₂.

Key Observations:

  • 1-Position Substituents: The 4-ethylphenyl group in the target compound introduces moderate steric bulk and lipophilicity compared to smaller groups like 2-methylphenyl (logP ~1.5 vs. ~1.2) . Cyclopropylmethyl (logP ~1.0) enhances metabolic stability but reduces solubility .
  • 5-Position Modifications: Trifluoromethylphenethyl groups (e.g., compound 12 ) significantly increase hydrophobicity and electron-withdrawing effects, enhancing DAO binding affinity. Chlorination at the 6-position (compound 29 ) further modulates reactivity and steric interactions.

Structural and Functional Implications

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and sulfonyl (-SO₂CH₃) groups (e.g., compound 60 ) enhance metabolic stability and enzyme inhibition by polarizing the pyrazine core .
  • Hydrogen Bonding: The dihydropyrazine-2,3-dione moiety engages in hydrogen bonding with DAO active sites, as evidenced by NMR shifts (δ 11.26–12.01 ppm for NH protons) .
  • Steric Effects: Bulky substituents like phenethyl (compound 12 ) improve selectivity but may reduce solubility, necessitating formulation adjustments.

Biological Activity

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest due to its potential biological activity and therapeutic applications. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound is characterized by a dihydropyrazine core, which is known for its diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit poly(ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and cell death pathways. For instance, derivatives of 2,3-dihydrophthalazine-1,4-dione have demonstrated potent inhibition against PARP10 with IC50 values in the low nanomolar range .
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For example, studies on related diketopiperazine derivatives have shown promising results in inhibiting tumor growth both in vitro and in vivo .
  • Bioisosteric Modifications : The introduction of bioisosteres has been explored to enhance the pharmacological profile of dihydropyrazine derivatives. This approach can improve selectivity and reduce side effects while maintaining or enhancing potency .

Antitumor Studies

A notable study highlighted the antitumor efficacy of this compound analogs. These compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The study reported an IC50 value of approximately 200 nM for one of the most potent analogs .

Inhibition Studies

In a comparative analysis, several derivatives were synthesized and evaluated for their inhibitory effects on PARP enzymes. The results indicated that modifications to the dihydropyrazine structure significantly impacted inhibitory potency. Compounds with bulky substituents exhibited enhanced activity against PARP10 compared to simpler analogs .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (nM)Activity Type
This compoundPARP10~200Inhibition
2,3-Dihydrophthalazine-1,4-dionePARP10130-160Inhibition
Diketopiperazine DerivativeVarious Cancer Lines~250Antitumor

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of oxalamide precursors under acidic conditions. For example, N-(2,2-diethoxyethyl)-N′-alkyl oxalamides undergo cyclization using concentrated HCl to form the dihydropyrazine-dione core, followed by hydrogenation with palladium catalysts to stabilize the structure . Key variables include solvent choice (e.g., ethanol or DMSO), reaction temperature (reflux conditions), and catalyst loading. Yields can be improved by optimizing stoichiometry and avoiding side reactions through controlled addition of reagents. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm⁻¹) characteristic of the diketone moiety. X-ray crystallography, as demonstrated in related dihydropyrazine-dione derivatives, provides definitive confirmation of molecular geometry and intermolecular interactions .

Q. What are the known biological activities or molecular targets of this compound?

  • Methodological Answer : Dihydropyrazine-dione derivatives exhibit pH-dependent fluorescence and G-quadruplex DNA binding. For instance, analogous compounds show enhanced G-quadruplex affinity at lower pH (e.g., pH 6.0) due to protonation of the dihydropyrazinedione moiety, which stabilizes ligand-DNA interactions. Cytotoxicity assays in HT29 colon cancer cells revealed EC₅₀ values as low as 300 nM, suggesting therapeutic potential .

Advanced Research Questions

Q. How do substituents on the dihydropyrazine-dione core influence its physicochemical and biological properties?

  • Methodological Answer : Substituents like the 4-ethylphenyl group modulate electronic effects and steric hindrance. For example:

  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity at carbonyl centers, enhancing reactivity in nucleophilic additions.
  • Aromatic substituents (e.g., phenyl rings) improve π-π stacking with biomolecular targets like G-quadruplex DNA .
    Comparative studies using analogs (e.g., 1-tetradecyl or 1-isopropylphenyl derivatives) reveal that bulky alkyl chains reduce solubility but improve membrane permeability .

Q. What experimental challenges arise in studying the pH-dependent fluorescence of this compound, and how can they be addressed?

  • Methodological Answer : The fluorescence quenching observed at higher pH (pKa ~6.9) complicates real-time monitoring in physiological environments. To mitigate this:

  • Use buffered solutions with controlled ionic strength to stabilize protonation states.
  • Pair with FRET-based assays to correlate fluorescence changes with binding events (e.g., G-quadruplex interactions).
  • Employ stopped-flow techniques to capture rapid pH-induced conformational changes .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity variations) be resolved?

  • Methodological Answer : Discrepancies may stem from differences in:

  • Cell line specificity (e.g., HT29 vs. A549 cells exhibit varying telomerase activity).
  • Assay conditions (e.g., pH, serum content).
  • Compound purity (HPLC or LC-MS validation is essential).
    Standardized protocols, such as the NCI-60 screening panel, can harmonize cytotoxicity evaluations .

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